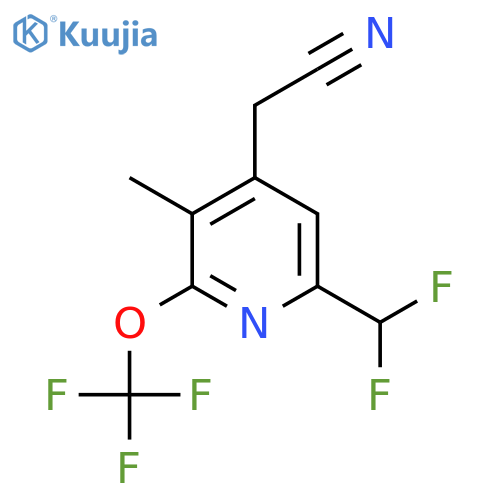Cas no 1361909-92-3 (6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile)

6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C10H7F5N2O/c1-5-6(2-3-16)4-7(8(11)12)17-9(5)18-10(13,14)15/h4,8H,2H2,1H3
- InChIKey: JHGMRTJAMCQRGI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CC#N)=C(C)C(=N1)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 3
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001941-1g |
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1361909-92-3 | 97% | 1g |
1,814.40 USD | 2021-05-31 | |
| Alichem | A026001941-500mg |
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1361909-92-3 | 97% | 500mg |
1,038.80 USD | 2021-05-31 |
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile: A Comprehensive Overview
6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1361909-92-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique pyridine ring system, which is substituted with a trifluoromethoxy group at the 2-position, a difluoromethyl group at the 6-position, and a methyl group at the 3-position, along with an acetonitrile group at the 4-position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
The synthesis of 6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile involves advanced organic chemistry techniques, including multi-step synthesis and precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency of its production process, aligning with sustainability goals in the chemical industry.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The pyridine ring system is well-known for its role in various bioactive molecules, and the presence of fluorinated groups enhances its pharmacokinetic properties. According to recent studies published in *Journal of Medicinal Chemistry*, this compound exhibits remarkable selectivity towards certain biological targets, making it a strong candidate for further exploration in therapeutic development.
In addition to its pharmaceutical applications, 6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile has shown potential in materials science. Its electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of advanced materials for flexible electronics and optoelectronic devices. Research conducted at leading institutions such as Stanford University has demonstrated its ability to enhance charge transport properties in polymer blends, paving the way for innovative applications in next-generation electronic devices.
The environmental impact of this compound is another area of interest. With increasing emphasis on eco-friendly chemical processes, researchers are investigating the biodegradability and toxicity profiles of 6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile. Preliminary findings suggest that it has a relatively low environmental footprint compared to similar compounds, which is crucial for its sustainable use in industrial applications.
Furthermore, the compound's role in agrochemicals cannot be overlooked. Its ability to interact with specific receptors makes it a potential candidate for developing safer and more effective pesticides. Recent field trials have indicated promising results in terms of pest control efficacy without adverse effects on non-target species, which is a significant step forward in sustainable agriculture.
In conclusion, 6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1361909-92-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with cutting-edge research findings, positions it as a key player in advancing modern science and technology.
1361909-92-3 (6-(Difluoromethyl)-3-methyl-2-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 1349715-47-4(3-(5-Chloro-2-pyridinyl)Benzenemethanol)
- 1805127-86-9(2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-acetic acid)
- 207742-91-4(5-hydroxy-2-(3-phenylprop-2-enamido)benzoic acid)
- 2320608-39-5(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-phenoxyacetamide)
- 1804830-35-0(3-Iodo-4-methoxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 2680811-89-4(3-methoxy-2-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 2171814-01-8(3-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}pyrrolidin-2-yl)propanoic acid)
- 1807269-01-7(3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)
- 2172146-81-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidocyclohexane-1-carboxylic acid)
- 591226-55-0(N-(3-Bromo-4-chlorophenyl)-2-(4-methoxyphenyl)acetamide)




